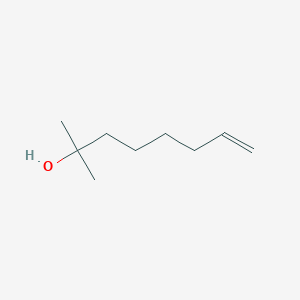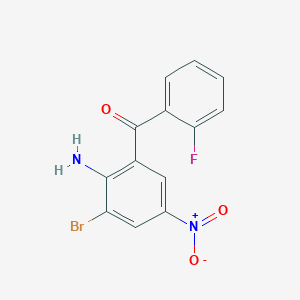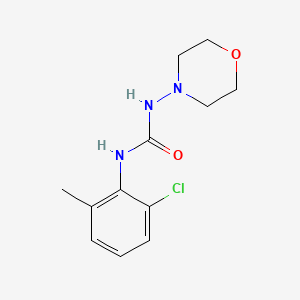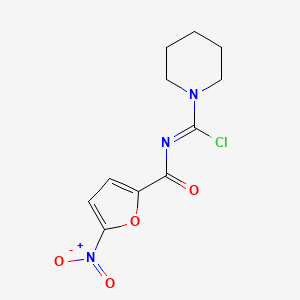
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane is a complex organic compound characterized by the presence of a thiazinane ring substituted with ethanesulfonyl and nitromethylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane typically involves multi-step organic reactions One common method includes the reaction of a thiazinane derivative with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane can undergo various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: The nitromethylidene group can be reduced to form amine derivatives.
Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazinane derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane involves its interaction with specific molecular targets. The nitromethylidene group can participate in redox reactions, while the ethanesulfonyl group can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane
- 3-(Ethanesulfonyl)-2-(aminomethylidene)-1,3-thiazinane
- 3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-oxazinane
Uniqueness
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane is unique due to the specific combination of the ethanesulfonyl and nitromethylidene groups on the thiazinane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88427-99-0 |
|---|---|
Formule moléculaire |
C7H12N2O4S2 |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
3-ethylsulfonyl-2-(nitromethylidene)-1,3-thiazinane |
InChI |
InChI=1S/C7H12N2O4S2/c1-2-15(12,13)8-4-3-5-14-7(8)6-9(10)11/h6H,2-5H2,1H3 |
Clé InChI |
YDTOTVGVVZZWRF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CCCSC1=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14383529.png)
![(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14383533.png)
![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)


![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
![3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate](/img/structure/B14383558.png)

![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14383575.png)


![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383596.png)
phosphanium bromide](/img/structure/B14383599.png)

